

Application Note: Strategic Synthesis of Lysine-Branched Architectures

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Compound of Interest

Compound Name: *Boc-Lys-OMe acetate salt*

CAS No.: 136832-75-2

Cat. No.: B597140

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Comparative Protocols for Solid-Phase vs. Solution-Phase Utilization of Boc-Lys-OMe Acetate

-Boc-L-lysine methyl ester acetate (CAS: 55757-60-3)

Executive Summary & Technical Rationale

The synthesis of lysine-based dendrimers, branched peptides, and isopeptide conjugates relies heavily on the orthogonal protection of lysine's diamine structure. Boc-Lys-OMe acetate represents a unique "monomer" in this landscape. Unlike standard Solid-Phase Peptide Synthesis (SPPS) building blocks (e.g., Fmoc-Lys(Boc)-OH) where the

-amine is the reactive growth point, Boc-Lys-OMe presents a free

-amine (as an acetate salt) while the

-amine and C-terminus are capped.

This configuration dictates its primary utility: it acts as a nucleophilic branching unit.

This guide contrasts two distinct workflows:

- **Solution-Phase Synthesis:** Utilizing Boc-Lys-OMe as the core repeating unit for divergent dendrimer growth.

- Solid-Phase Synthesis (SPPS): Utilizing Boc-Lys-OMe as a solution-phase reagent to functionalize resin-bound carboxylic acids, creating site-specific isopeptide bridges.

Critical Analysis: Solution vs. Solid-Phase Selection

The choice between solution and solid-phase methodologies using this specific derivative is governed by the structural complexity of the target and the required purity profile.

Parameter	Solution-Phase (Divergent Growth)	Solid-Phase (Resin Modification)
Role of Boc-Lys-OMe	Core building block (Monomer).	Capping reagent / Branching nucleophile.
Primary Mechanism	Amide bond formation via free -NH .	On-resin acylation of resin-bound COOH.
Scale Potential	Multi-gram to Kilogram.	Milligram to Gram. [1] [2] [3]
Purity Control	Stepwise purification (crystallization/column) ensures defect-free generations.	HPLC required; "Deletion sequences" are difficult to remove.
Atom Economy	High; stoichiometric control possible.	Lower; requires excess reagent to drive on-resin reaction.
Key Application	Lysine Dendrimers (G1-G3), Drug Delivery Carriers.	Ubiquitin-like modifications, Side-chain PEGylation handles.

Application I: Solution-Phase Synthesis of Lysine Dendrons

Objective: Synthesis of a Generation 1 (G1) Lysine Dendron using Boc-Lys-OMe acetate.

Mechanistic Insight

In solution phase, the acetate salt of Boc-Lys-OMe acts as a stable precursor. The acetate counterion is less hygroscopic than the hydrochloride equivalent and is easily displaced by tertiary amines (e.g., DIPEA) during coupling. The synthesis follows a divergent strategy: the free

-amine of the monomer reacts with a core dicarboxylic acid.

Protocol A: Divergent Coupling

Reagents:

- Core: Adipic acid (or similar dicarboxylic acid).
- Monomer: Boc-Lys-OMe acetate (2.2 equivalents relative to core).
- Coupling Agents: EDC·HCl / HOBt (or HATU for difficult couplings).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: DMF/DCM (1:1).

Step-by-Step Methodology:

- Activation: Dissolve Adipic acid (1.0 eq) in dry DMF/DCM under N₂.
Add EDC·HCl (2.4 eq) and HOBt (2.4 eq). Stir at 0°C for 15 minutes.
- Neutralization: In a separate vial, dissolve Boc-Lys-OMe acetate (2.2 eq) in minimal DMF. Add DIPEA (2.5 eq) to neutralize the acetate salt and liberate the
-amine.
 - Note: The acetate salt buffers the solution; ensure pH is >8 (wet pH paper) before addition.
- Coupling: Add the neutralized lysine solution to the activated acid mixture dropwise. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

- Work-up: Dilute with Ethyl Acetate. Wash sequentially with:
 - 5% KHSO₅
(removes unreacted amine/DIPEA).
 - Sat. NaHCO₃
(removes unreacted acid/HOBt).
 - Brine.
- Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Hexane:EtOAc).

Self-Validating Checkpoint:

- TLC: Disappearance of the ninhydrin-positive spot (free amine of Boc-Lys-OMe) indicates reaction completion.
- NMR: Appearance of amide protons and integration of the Boc singlet (18H for a dimer) confirms bis-substitution.

Application II: Solid-Phase On-Resin Modification

Objective: Site-specific introduction of a methylated lysine branch onto a resin-bound peptide (e.g., creating a pseudo-isopeptide bond).

Mechanistic Insight

Here, the peptide chain is built on the resin.^[2] An orthogonal protecting group (e.g., Alloc, ivDde, or O-Allyl) is removed from a Glutamic Acid (Glu) or Aspartic Acid (Asp) side chain to expose a free carboxyl group. Boc-Lys-OMe acetate is then used as a high-value nucleophile in excess to cap this site.

Protocol B: On-Resin Branching

Reagents:

- Resin-Bound Peptide: Peptidyl-Resin with free side-chain COOH (e.g., Glu).
- Reagent: Boc-Lys-OMe acetate (5.0 equivalents).[4]
- Coupling Agent: PyBOP or HATU.
- Base: DIPEA (10 equivalents).

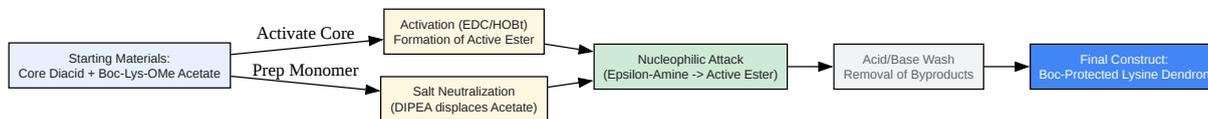
Step-by-Step Methodology:

- Resin Preparation: Swell the resin (with free COOH sites) in DCM for 20 mins. Drain.
- Pre-Activation: Dissolve Boc-Lys-OMe acetate (5 eq) and HATU (4.9 eq) in dry DMF.
- Base Addition: Add DIPEA (10 eq). The solution may warm slightly.
 - Critical Step: The excess base is vital to fully neutralize the acetate salt and activate the uronium salt (HATU).
- Reaction: Add the activated mixture to the resin. Shake/vortex at RT for 2–4 hours.
- Monitoring (Kaiser Test):
 - Standard Kaiser Test is invalid here (no primary amine on resin).
 - Alternative: Cleave a micro-sample of resin. Analyze via HPLC/MS. A mass shift corresponding to +[Boc-Lys-OMe minus H O] (+~288 Da) confirms coupling.
- Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x) to remove excess Boc-Lys-OMe acetate.

Visualization of Workflows

The following diagrams illustrate the logic flow for both applications.

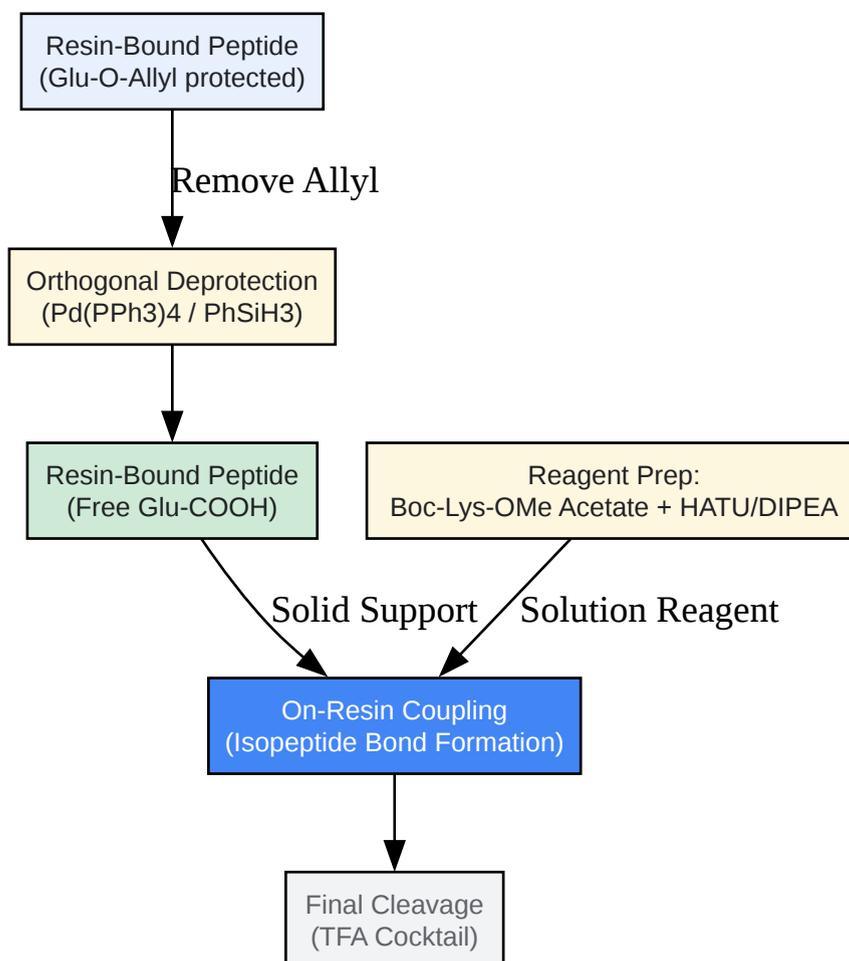
Diagram 1: Solution-Phase Divergent Synthesis Logic



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Caption: Divergent synthesis pathway utilizing Boc-Lys-OMe acetate as the nucleophilic monomer.

Diagram 2: Solid-Phase Side-Chain Modification Logic



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Caption: Workflow for anchoring Boc-Lys-OMe to a resin-bound peptide via side-chain carboxyl.

Troubleshooting & Handling

Issue	Cause	Solution
Low Coupling Efficiency	Acetate salt buffering the pH.	Increase DIPEA to 2.5–3.0 eq per amine. Ensure reaction pH is >8.
Solubility Issues	Acetate salt is polar.	Use a small amount of DMF to dissolve the salt before adding to DCM (if using DCM as main solvent).
Racemization	Over-activation of the resin-bound acid.	Use HOBt/DIC or PyBOP instead of HATU if racemization of the resin-bound Glu/Asp is a concern.
Hygroscopicity	Acetate salt absorbs moisture.	Store at -20°C in a desiccator. Warm to RT before opening to prevent condensation.

References

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